Cas no 1298101-47-9 (tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate)

Tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate is a chiral cyclohexylamine derivative widely used as an intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (1S,3R) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and drug development. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing selective deprotection under mild acidic conditions. This compound is particularly useful in peptide coupling and the preparation of bioactive molecules, offering controlled reactivity and compatibility with diverse reaction conditions. Its well-defined structure and reliable performance make it a preferred choice for researchers requiring precise chiral building blocks in medicinal chemistry and fine chemical synthesis.
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate structure
1298101-47-9 structure
Product Name:tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
CAS No:1298101-47-9
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD24469814
CID:2093910
PubChem ID:69023941
Update Time:2025-11-02

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate
    • cis-N-tert-Butoxycarbonyl-1,3-cyclohexanediamine
    • cis-tert-butyl N-[cis-3-aminocyclohexyl]carbamate
    • tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
    • DB-352699
    • OBSACSBMTRJNPH-BDAKNGLRSA-N
    • MFCD24469814
    • (1s,3r)-3-amino-1-(boc-amino)cyclohexane
    • DS-7590
    • cis-1-(Boc-amino)cyclohexan-3-amine
    • (1S,3R)-1-(Boc-amino)-3-aminocyclohexane
    • tert-Butyl((1S,3R)-3-aminocyclohexyl)carbamate
    • YBC10147
    • SCHEMBL4384254
    • 1298101-47-9
    • tert-butyl(cis-3-aminocyclohexyl)carbamate
    • AKOS025289550
    • P13943
    • cis-N-Boc-1,3-diaminocyclohexane
    • (1S,3R)-1-(Boc-amino)-3-aminocyclohexane ee
    • CS-0008344
    • Carbamic acid, N-[(1S,3R)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester
    • 849616-22-4
    • tert-butyl N-((1S,3R)-3-aminocyclohexyl)carbamate
    • 995-251-4
    • MDL: MFCD24469814
    • Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
    • InChI Key: OBSACSBMTRJNPH-BDAKNGLRSA-N
    • SMILES: O(C(C)(C)C)C(N[C@H]1CCC[C@H](C1)N)=O

Computed Properties

  • Exact Mass: 214.16800
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.35000
  • LogP: 2.87220

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Security Information

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tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:1298101-47-9)tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Order Number:A888816
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):174.0/693.0
Email:sales@amadischem.com

Additional information on tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate

Comprehensive Guide to tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS No. 1298101-47-9): Properties, Applications, and Market Insights

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS No. 1298101-47-9) is a chiral carbamate derivative that has garnered significant attention in the pharmaceutical and chemical industries. This compound, often referred to as a protected amino cyclohexyl derivative, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique stereochemistry and functional groups make it a valuable building block in asymmetric synthesis and drug development.

The molecular structure of tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate features a cyclohexyl ring with an amino group at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is widely used in peptide synthesis and medicinal chemistry to prevent unwanted reactions at the amino group during multi-step syntheses. The (1S,3R) stereochemistry adds another layer of complexity and utility, making this compound particularly useful for creating enantiomerically pure pharmaceuticals.

In recent years, the demand for chiral building blocks like tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate has surged due to the pharmaceutical industry's focus on developing more effective and safer drugs. Researchers frequently search for information about "Boc-protected amino cyclohexyl compounds" or "chiral carbamate synthesis," reflecting the growing interest in this chemical space. The compound's role in creating protein kinase inhibitors and G-protein-coupled receptor (GPCR) modulators has made it particularly relevant in current drug discovery programs.

The synthesis of tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate typically involves the selective protection of the amino group in (1S,3R)-3-aminocyclohexanol or its derivatives. This process requires careful control of reaction conditions to maintain the stereochemical integrity of the molecule. Many pharmaceutical companies and research institutions are actively investigating more efficient and sustainable synthetic routes for such stereospecific intermediates, as evidenced by the increasing number of patents and publications in this area.

From an application perspective, tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate has shown particular promise in the development of central nervous system (CNS) drugs. Its cyclohexyl scaffold is a common motif in many neuroactive compounds, and the protected amino group allows for selective derivatization at later stages of synthesis. Current research trends indicate growing interest in using this compound for creating novel pain management therapeutics and neurodegenerative disease treatments.

The market for pharmaceutical intermediates like tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate is expected to grow significantly in the coming years. Factors driving this growth include the increasing demand for targeted therapies and the pharmaceutical industry's shift toward more complex, chiral molecules. Quality control of such intermediates remains a critical concern, with analytical methods like chiral HPLC and mass spectrometry being essential for ensuring the compound's stereochemical purity.

Storage and handling of tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from moisture to prevent decomposition of the Boc protecting group. While not classified as hazardous under normal handling conditions, proper personal protective equipment should always be used when working with any chemical substance.

For researchers interested in purchasing tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate, it's important to verify the supplier's ability to provide comprehensive analytical data, including chiral purity certificates and NMR spectra. The compound is typically available in research quantities from specialty chemical suppliers, with pricing varying based on purity grade and quantity. Many suppliers now offer custom synthesis services for derivatives of this valuable chiral intermediate.

Future research directions for tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate include exploring its potential in bioconjugation chemistry and as a scaffold for PROTAC (proteolysis targeting chimera) development. These emerging applications highlight the compound's versatility and continued relevance in modern medicinal chemistry. As synthetic methodologies advance, we can expect to see more efficient routes to this and related stereodefined building blocks.

In conclusion, tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS No. 1298101-47-9) represents an important tool in contemporary drug discovery and development. Its unique structural features and synthetic utility make it a valuable asset for medicinal chemists working on next-generation therapeutics. As the pharmaceutical industry continues to emphasize chiral drug development and targeted molecular design, compounds like this will undoubtedly play an increasingly important role in scientific advancement.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1298101-47-9)tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
A888816
Purity:99%/99%
Quantity:1g/5g
Price ($):174.0/693.0
Email